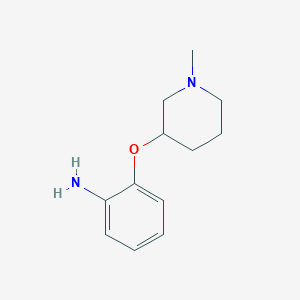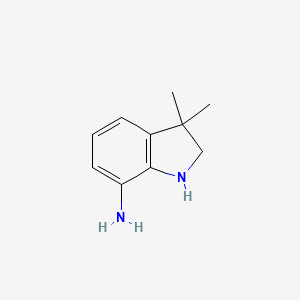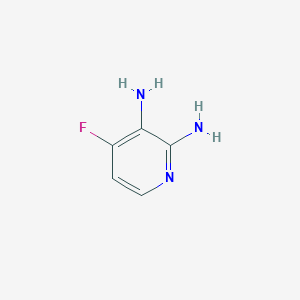
2,3-Diamino-4-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-4-fluoropyridine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both amino and fluorine substituents on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-4-fluoropyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method includes the reaction of 2,3-dichloro-4-fluoropyridine with ammonia or an amine under controlled conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production .
化学反应分析
Types of Reactions: 2,3-Diamino-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in polar solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed:
Substituted Pyridines: Various substituted pyridines depending on the nucleophile used.
Biaryl Compounds: Products of coupling reactions with aryl halides.
科学研究应用
2,3-Diamino-4-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals as herbicides or insecticides.
作用机制
The mechanism of action of 2,3-diamino-4-fluoropyridine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
相似化合物的比较
2,3-Diaminopyridine: Lacks the fluorine substituent, resulting in different reactivity and biological properties.
4-Fluoropyridine: Lacks the amino groups, leading to distinct chemical behavior.
2,3-Diamino-5-fluoropyridine: Similar structure but with the fluorine atom at a different position, affecting its reactivity and applications
Uniqueness: 2,3-Diamino-4-fluoropyridine is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C5H6FN3 |
|---|---|
分子量 |
127.12 g/mol |
IUPAC 名称 |
4-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H6FN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) |
InChI 键 |
CNYJBJWREVQUHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


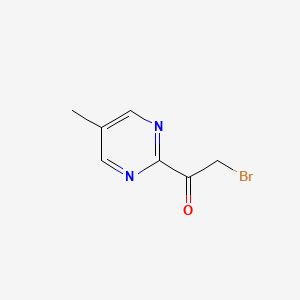
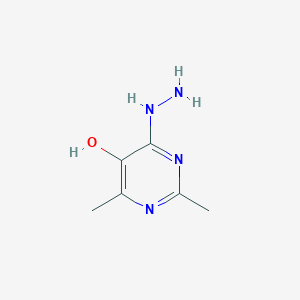
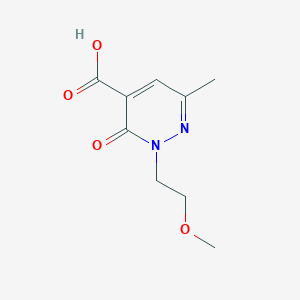
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)
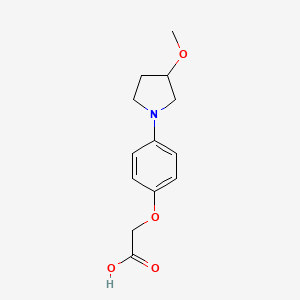
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
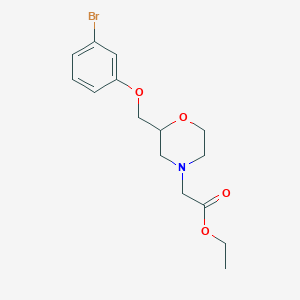
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
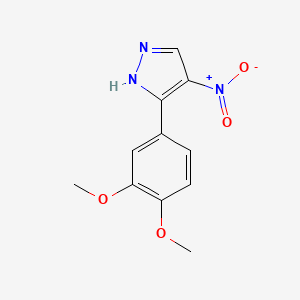
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
